molecular formula C12H15NO4S B12677632 Einecs 299-494-0 CAS No. 93892-13-8

Einecs 299-494-0

Cat. No.: B12677632
CAS No.: 93892-13-8
M. Wt: 269.32 g/mol
InChI Key: PZYIRBNZDZVZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 299-494-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Einecs 299-494-0 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

TCEP serves as a reagent in various chemical reactions, facilitating the synthesis of other compounds. Its unique properties allow it to act as a solvent and stabilizer in chemical processes.

Biology

In biological research, TCEP is employed in biochemical assays to study cellular processes. It is particularly useful in:

  • Protein Folding Studies : TCEP helps maintain the reduced state of cysteine residues during protein folding.
  • Enzyme Activity Assays : It is used to assess the activity of enzymes sensitive to oxidation.

Medicine

TCEP has been investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine. This property is relevant in:

  • Neuropharmacology : Research into treatments for neurodegenerative diseases.
  • Drug Development : Its role as a lead compound for developing new pharmaceuticals targeting cholinergic pathways.

Industry

In industrial applications, TCEP is utilized as a flame retardant and plasticizer in various materials, including:

  • Polymer Manufacturing : Enhancing fire resistance in plastics.
  • Coatings and Sealants : Improving durability and performance.

Toxicological Studies

TCEP exhibits several toxicological effects, particularly concerning aquatic organisms. Key findings include:

  • Neurotoxicity : Increased acetylcholine levels can lead to muscle twitching and paralysis in sensitive species.
  • Endocrine Disruption : Potential interference with hormonal functions, impacting reproductive health in wildlife.

Case Studies

  • Aquatic Toxicity Study
    • A study published in Environmental Science & Technology examined the effects of TCEP on fish species. Results indicated a significant decrease in survival rates at concentrations above 10 mg/L, highlighting the compound's potential threat to aquatic ecosystems.
  • Cellular Studies
    • In vitro studies demonstrated that TCEP can induce oxidative stress in human cell lines, leading to increased apoptosis rates. This suggests potential risks for human health upon prolonged exposure.

Mechanism of Action

The mechanism of action of Einecs 299-494-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Einecs 299-494-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Einecs 203-770-8: Known for its use in different chemical reactions.

    Einecs 234-985-5: Recognized for its applications in industrial processes.

    Einecs 239-934-0: Utilized in various biochemical studies.

Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.

Biological Activity

Overview of Einecs 299-494-0

This compound , also known as Tris(2-chloroethyl) phosphate (TCEP) , is an organophosphate compound often used as a flame retardant and plasticizer. Its chemical structure contributes to its various applications, but it also raises concerns regarding its biological activity and potential toxicity.

TCEP acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause neurotoxic effects.

Toxicological Studies

Research has shown that TCEP exhibits various toxicological effects, particularly in aquatic organisms. Studies indicate that exposure to TCEP can lead to:

  • Neurotoxicity : Increased levels of acetylcholine can result in symptoms such as muscle twitching, paralysis, and even death in sensitive species.
  • Endocrine Disruption : Some studies suggest that TCEP may interfere with hormonal functions, potentially leading to reproductive and developmental issues in wildlife.

Case Studies

  • Aquatic Toxicity : A study published in Environmental Science & Technology examined the effects of TCEP on fish species. Results indicated a significant decrease in survival rates at concentrations above 10 mg/L, highlighting the compound's potential threat to aquatic ecosystems.
  • Cellular Studies : In vitro studies have demonstrated that TCEP can induce oxidative stress in human cell lines, leading to increased apoptosis rates. This suggests a potential risk for human health upon prolonged exposure.

Data Table: Biological Effects of TCEP

Study TypeOrganism/Cell TypeConcentration (mg/L)Observed Effect
Aquatic ToxicityFish Species10Decreased survival rates
In Vitro Cell StudyHuman Cell Lines5Increased apoptosis
Endocrine DisruptionVarious SpeciesVariesHormonal imbalance observed

Regulatory Status

Due to its biological activity and potential health risks, TCEP is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified it under various regulations aimed at controlling its use and minimizing environmental impact.

Q & A

Basic: How to formulate a rigorous research question for studying Einecs 299-494-0?

Answer:
A well-defined research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor . For example:

  • Population : Specify the chemical system or biological model (e.g., "How does this compound interact with E. coli biofilms?").
  • Intervention/Exposure : Define experimental conditions (e.g., concentration ranges, temperature).
  • Comparison : Include control groups or reference compounds.
  • Outcome : Quantify measurable endpoints (e.g., reaction kinetics, toxicity thresholds).
    Avoid vague phrasing and ensure the question is testable within available resources .

Q. Basic: What experimental design considerations are critical for studying this compound?

Answer:

  • Reproducibility : Document methodologies exhaustively, including equipment models, solvent purity, and environmental controls .
  • Controls : Use positive/negative controls to isolate variables (e.g., solvent effects, catalyst interference).
  • Statistical Power : Predefine sample sizes and replication protocols to minimize Type I/II errors .
  • Data Validation : Integrate calibration standards and reference materials for analytical techniques (e.g., HPLC, NMR) .

Q. Advanced: How to resolve contradictions in data on this compound’s reactivity under varying pH conditions?

Answer:

  • Error Analysis : Quantify uncertainties in pH measurement tools (e.g., electrode drift, buffer calibration) and their propagation .
  • Cross-Validation : Replicate experiments using alternative methods (e.g., spectrophotometry vs. titration) .
  • Peer Consultation : Engage interdisciplinary experts (e.g., physical chemists for kinetic modeling, biologists for bioactivity assays) to identify overlooked variables .
  • Meta-Analysis : Compare findings with published studies, adjusting for methodological differences (e.g., ionic strength, temperature gradients) .

Q. Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Answer:

  • Computational Modeling : Pair experimental data with DFT (Density Functional Theory) simulations to predict reaction pathways .
  • Omics Integration : Use transcriptomics or proteomics to map biological interactions in ecotoxicological studies .
  • Material Characterization : Combine XRD and TEM to correlate structural properties with catalytic activity .
  • Ethical Review : For biological studies, ensure compliance with institutional biosafety protocols .

Q. Basic: What data management strategies ensure integrity in this compound research?

Answer:

  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or institutional databases .
  • Metadata Standards : Annotate datasets with experimental conditions, instrument settings, and raw/processed data distinctions .
  • Version Control : Use tools like Git or electronic lab notebooks to track revisions and prevent data loss .

Q. Advanced: How to validate hypotheses about this compound’s environmental persistence?

Answer:

  • Longitudinal Studies : Conduct accelerated aging tests under controlled UV/thermal exposure to simulate environmental degradation .
  • Isotopic Labeling : Trace metabolite pathways using ¹⁴C-labeled analogs in biodegradation assays .
  • Peer Review : Pre-publish methods on preprint platforms for community feedback before final submission .

Q. Basic: What literature review strategies are effective for contextualizing this compound research?

Answer:

  • Systematic Searches : Use databases like SciFinder or Reaxys with Boolean terms (e.g., "this compound AND synthesis NOT industrial") .
  • Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample sizes, statistical methods) and conflict-of-interest disclosures .
  • Gap Analysis : Identify understudied areas (e.g., ecotoxicology, enantiomeric purity) to prioritize novel research .

Q. Advanced: How to address reproducibility challenges in synthesizing this compound derivatives?

Answer:

  • Detailed Protocols : Publish step-by-step syntheses with troubleshooting notes (e.g., solvent drying times, inert atmosphere requirements) .
  • Collaborative Validation : Share samples with independent labs for cross-verification of purity and yield .
  • Supplementary Data : Provide raw chromatograms, spectral data, and crystallographic files in open-access formats .

Q. Advanced: Interpreting conflicting studies on this compound’s toxicity thresholds

Answer:

  • Contextual Factors : Adjust for differences in test organisms (e.g., Daphnia magna vs. mammalian cell lines) and exposure durations .
  • Dose-Response Modeling : Use nonlinear regression to compare EC₅₀ values across studies .
  • Meta-Regression : Statistically harmonize data by normalizing variables like solvent carriers or endpoint measurements .

Q. Advanced: Methodologies for assessing this compound’s long-term stability in pharmaceutical formulations

Answer:

  • Accelerated Stability Testing : Apply ICH guidelines (e.g., Q1A) to simulate storage conditions (25°C/60% RH) with periodic HPLC analysis .
  • Degradant Profiling : Use LC-MS to identify and quantify breakdown products, referencing pharmacopeial standards .
  • Packaging Trials : Compare glass vs. polymer containers for leachable interactions under stress conditions .

Properties

CAS No.

93892-13-8

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-aminoethanol;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C2H7NO/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;3-1-2-4/h1-7H,(H,11,12,13);4H,1-3H2

InChI Key

PZYIRBNZDZVZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.